Dihydrosinapic acid

Antioxidant research Free radical biology Natural product chemistry

Dihydrosinapic acid (DSA) is a non-interchangeable analytical standard with a saturated propanoic side chain that eliminates conjugation, yielding superior in vitro potency vs sinapic acid: DPPH IC50 44.3 µM (vs 77.2 µM) and >14-fold greater tyrosinase inhibition at 1 mM. As a gut microbial metabolite found in Kurosu vinegar, DSA is a validated biomarker for dietary polyphenol metabolism. Procure this ≥97% HPLC-certified standard for quantitative LC-MS/MS metabolomics, SAR studies, and ADME investigations.

Molecular Formula C11H14O5
Molecular Weight 226.23 g/mol
CAS No. 14897-78-0
Cat. No. B088610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrosinapic acid
CAS14897-78-0
Synonyms3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid
HDMPA cpd
Molecular FormulaC11H14O5
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)CCC(=O)O
InChIInChI=1S/C11H14O5/c1-15-8-5-7(3-4-10(12)13)6-9(16-2)11(8)14/h5-6,14H,3-4H2,1-2H3,(H,12,13)
InChIKeyBPPVOXVSMSXBEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrosinapic Acid (CAS 14897-78-0): Procurement-Ready Technical Profile and Chemical Identity


Dihydrosinapic acid (DSA), also referred to as 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid [1], is a phenolic compound belonging to the phenylpropanoic acid class [1][2]. With a molecular weight of 226.23 g/mol and a defined structure lacking the double bond in the side chain, it is structurally distinct from its parent compound, sinapic acid [1]. DSA is recognized as a key metabolite formed by gut microflora following the consumption of whole grains and as a bioactive constituent identified in fermented products like Kurosu (unpolished rice vinegar) [3][4]. Commercially, it is available as an analytical standard with certified HPLC purity of ≥98% (w/w), making it suitable for quantitative analytical workflows .

Why Dihydrosinapic Acid (14897-78-0) Cannot Be Interchanged with Sinapic Acid or Other Hydroxycinnamates


Dihydrosinapic acid exhibits distinct physicochemical and functional properties compared to its closest structural analog, sinapic acid, which preclude simple generic substitution. The key structural difference—the presence of a saturated propanoic acid side chain in DSA versus the unsaturated propenoic acid (cinnamic acid) moiety in sinapic acid—fundamentally alters both its in vitro antioxidant potency and its in vivo metabolic fate [1]. This saturation eliminates conjugation across the side chain, which affects the molecule's radical scavenging kinetics and its stability in biological matrices [1]. Furthermore, DSA is not a synthetic mimic but is a naturally occurring, specific microbial metabolite of sinapic acid, with a distinct bioavailability profile and biological role [2]. The following quantitative evidence demonstrates that these structural and metabolic differences translate into measurable performance gaps, making DSA a non-interchangeable reagent for scientific applications requiring specific activity profiles or metabolic tracing.

Dihydrosinapic Acid (14897-78-0): Quantitative Head-to-Head Evidence for Scientific Selection


Superior DPPH Radical Scavenging Efficacy Compared to Sinapic Acid

Dihydrosinapic acid (DSA) demonstrates significantly higher DPPH radical scavenging activity than its direct precursor, sinapic acid (SA). In a standardized DPPH assay, the half-maximal inhibitory concentration (IC50) for DSA was 44.3 µM, whereas the IC50 for sinapic acid was 77.2 µM [1]. This represents a 1.74-fold (or ~43%) increase in potency for the dihydro-derivative over the parent cinnamic acid.

Antioxidant research Free radical biology Natural product chemistry

Greater Tyrosinase Inhibition Compared to Sinapic Acid

In a direct comparison using Agaricus bisporus (mushroom) tyrosinase, dihydrosinapic acid (DSA) exhibited markedly higher inhibitory activity than sinapic acid. At a concentration of 1 mM, DSA achieved 22.6% inhibition of tyrosinase activity, while sinapic acid showed only 1.6% inhibition under the same conditions [1]. This represents a >14-fold difference in inhibitory capacity at this concentration.

Enzyme inhibition Cosmeceutical research Tyrosinase assay

Certified Analytical Standard Purity Enabling Reproducible Quantification

Dihydrosinapic acid is commercially available as an analytical standard with a guaranteed HPLC purity of ≥98% (w/w absolute assay), provided with a chromatogram for verification . This level of purity is essential for its use as a quantitative calibrant in metabolomics studies and for accurate functional assays. While purity data for sinapic acid standards are also high, the unique identity of DSA as a specific microbial metabolite necessitates the use of a pure, certified standard for unequivocal identification and quantification in complex biological matrices.

Analytical chemistry Metabolomics Quality control

Metabolic Origin as a Specific Gut Microbiota-Derived Catabolite

Dihydrosinapic acid is not merely a structural analog but a specific and naturally occurring phase II metabolite. Following oral administration of sinapic acid to rats, dihydrosinapic acid is excreted in urine as a primary metabolic product, alongside other reduced derivatives [1]. Furthermore, it has been identified as a metabolite produced by the gut microflora after the consumption of whole grains, and by Limosilactobacillus fermentum strains during fermentation [2][3]. This established metabolic pathway contrasts with the direct dietary origin of sinapic acid and positions DSA as a biomarker of gut microbial activity on dietary polyphenols.

Metabolomics Gut microbiology Nutritional biochemistry

Dihydrosinapic Acid (14897-78-0): High-Value Application Scenarios Based on Quantitative Evidence


Calibration and Quantification in Gut Microbiome Metabolomics

Dihydrosinapic acid is an essential analytical standard for targeted and untargeted metabolomics studies investigating the impact of diet on the gut microbiome. As a specific microbial catabolite of sinapic acid [1], its presence in plasma, urine, or fecal samples serves as a biomarker for gut microbial activity on whole grains and other polyphenol-rich foods . The availability of a certified analytical standard with ≥98% HPLC purity allows for the development and validation of quantitative LC-MS/MS methods, ensuring accurate and reproducible measurement of this key metabolite. Procuring this standard is a prerequisite for researchers aiming to generate reliable, publication-ready metabolomics data.

Positive Control and Comparative Agent in Antioxidant and Enzyme Inhibition Assays

Given its superior DPPH radical scavenging activity (IC50: 44.3 µM) compared to sinapic acid (IC50: 77.2 µM) [1], and its >14-fold greater tyrosinase inhibition at 1 mM , dihydrosinapic acid serves as a potent positive control and comparative compound in in vitro assays. It is particularly valuable in structure-activity relationship (SAR) studies of phenolic antioxidants and in research focused on melanin biosynthesis and depigmentation agents. Using DSA provides a benchmark of high activity against which novel compounds or extracts can be evaluated, and its well-defined potency profile ensures consistent assay performance.

Authentic Reference Standard for Natural Product and Food Chemistry

Dihydrosinapic acid is a naturally occurring constituent of specific fermented foods, most notably Japanese Kurosu (unpolished rice vinegar) [1] and kombucha . In natural product chemistry and food science, it is required as an authentic reference standard for the identification and quantification of this compound in complex matrices. Using pure DSA for spiking experiments and HPLC/LC-MS method development is essential for confirming its presence and measuring its concentration in novel food products or plant extracts, thereby supporting claims of antioxidant content and potential health benefits.

Investigating Sinapic Acid Bioavailability and Metabolic Fate

For pharmacokinetic and bioavailability studies involving sinapic acid, dihydrosinapic acid is an indispensable analytical standard. It is a primary, identified metabolite excreted in urine following sinapic acid administration [1]. Monitoring the conversion of sinapic acid to DSA in plasma or urine is a direct measure of its in vivo reduction and a key component of its metabolic fate. Procuring a pure, certified standard of DSA is therefore a critical requirement for any rigorous investigation into the absorption, distribution, metabolism, and excretion (ADME) profile of sinapic acid.

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